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Introduction
The chemical synthesis of long oligonucleotides (greater than 100-150 bases) is a critical

enabling technology for a wide range of applications, from gene synthesis and CRISPR-based

genome editing to the development of nucleic acid therapeutics. A key challenge in the

synthesis of these long molecules is maintaining high stepwise coupling efficiency to ensure a

maximal yield of the full-length product. The choice of phosphoramidite building blocks,

particularly the protecting group on the exocyclic amine of deoxyguanosine (dG), plays a

significant role in the overall success of the synthesis.

This document provides detailed application notes and protocols for the use of N2-

dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-

N,N′-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite, in

the synthesis of long oligonucleotides. The dimethylformamidine (dmf) protecting group offers

distinct advantages, most notably its rapid deprotection kinetics, which is beneficial for high-

throughput synthesis and for oligonucleotides containing base-labile modifications.

Advantages of DMT-dG(dmf) Phosphoramidite
The primary advantage of the dmf protecting group on deoxyguanosine lies in its lability under

basic conditions, allowing for significantly faster deprotection compared to the more traditional

isobutyryl (ibu) group.[1][2] This property is particularly advantageous in several scenarios:
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High-Throughput Synthesis: Rapid deprotection cycles accelerate the overall workflow,

enabling the synthesis of a large number of oligonucleotides in a shorter timeframe.

Synthesis of Modified Oligonucleotides: Many modifications incorporated into synthetic

oligonucleotides are sensitive to prolonged exposure to harsh basic conditions. The milder

and faster deprotection afforded by the dmf group helps to preserve the integrity of these

modifications.[3]

Reduced Depurination: The electron-donating nature of the dmf group offers some protection

against depurination, a side reaction that can occur during the acidic detritylation step and

lead to chain cleavage, thereby reducing the yield of full-length product.[1]

Data Presentation: Comparison of dG Protecting
Groups
While direct, side-by-side quantitative comparisons of coupling efficiency for different dG

phosphoramidites in the synthesis of very long oligonucleotides are not extensively

documented in peer-reviewed literature, the consensus in the field is that the choice of the

exocyclic amine protecting group (dmf, ibu, or pac) has a minimal impact on the coupling

efficiency itself, which is typically very high (>99%) for all standard phosphoramidites under

optimized conditions.[4] The primary differences lie in the deprotection times and conditions.
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Protecting Group
Deprotection
Conditions

Deprotection Time
Key
Considerations

dmf

(dimethylformamidine)

Concentrated

Ammonia (NH4OH) at

55°C

2 hours

Faster deprotection,

suitable for sensitive

modifications.[1]

Concentrated

Ammonia (NH4OH) at

65°C

1 hour [1]

Ammonium

hydroxide/methylamin

e (AMA) at 65°C

10 minutes

Ultra-fast

deprotection.

Requires the use of

Ac-dC.[5][6]

ibu (isobutyryl)

Concentrated

Ammonia (NH4OH) at

55°C

16 hours
Standard, robust

protecting group.[2]

pac (phenoxyacetyl)

0.05 M Potassium

Carbonate in

Methanol at RT

4 hours

Ultra-mild

deprotection

conditions.[5]

Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency

The paramount importance of maintaining high coupling efficiency becomes evident when

synthesizing long oligonucleotides. Even a small decrease in stepwise efficiency leads to a

dramatic reduction in the final yield of the desired full-length product. The theoretical maximum

yield can be calculated using the formula:

Yield = (Coupling Efficiency)(n-1)

where 'n' is the number of bases in the oligonucleotide.
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Oligonucleotide
Length

98.5% Coupling
Efficiency

99.0% Coupling
Efficiency

99.5% Coupling
Efficiency

50-mer ~52% ~61% ~78%

100-mer ~27% ~37% ~61%

150-mer ~14% ~23% ~47%

200-mer ~7% ~13% ~37%

Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a Long
Oligonucleotide (>100-mer)
This protocol outlines a generalized procedure for the synthesis of a long oligonucleotide on an

automated DNA synthesizer using DMT-dG(dmf) phosphoramidite. Specific parameters may

need to be optimized based on the synthesizer model and the specific sequence.

1. Materials and Reagents:

DMT-dG(dmf) Phosphoramidite and other standard DNA phosphoramidites (dA(bz),

dC(ac), dT)

Solid support appropriate for long oligonucleotides (e.g., Controlled Pore Glass (CPG) with a

pore size of 2000 Å or polystyrene)[7]

Anhydrous Acetonitrile (ACN)

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-

Dicyanoimidazole (DCI) in ACN). DCI is often recommended for long oligos to minimize

depurination.[8][9]

Deblocking solution (3% Trichloroacetic acid (TCA) or 3% Dichloroacetic acid (DCA) in

Dichloromethane (DCM)). DCA is preferred for long oligos to reduce depurination.[1]

Capping solutions (Cap A: Acetic Anhydride/2,6-Lutidine/THF; Cap B: 16% N-

Methylimidazole/THF)
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Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)

2. Synthesis Cycle:

The synthesis proceeds through a series of repeated cycles, with each cycle adding one

nucleotide to the growing chain.

Solid-Phase Synthesis Cycle

Deblocking

Coupling

Exposes 5'-OH

Capping

Forms phosphite triester Oxidation
Blocks unreacted 5'-OH

Repeat for next base

Stabilizes linkage

Click to download full resolution via product page

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Step 1: Deblocking (Detritylation)

The 5'-DMT protecting group is removed from the nucleotide attached to the solid support

by treating it with the deblocking solution.

For long oligonucleotides, using 3% DCA in DCM is recommended to minimize

depurination. The deblocking time may need to be extended compared to standard

synthesis to ensure complete removal of the DMT group.[1]

Step 2: Coupling

The DMT-dG(dmf) phosphoramidite (or other phosphoramidite) is activated by the

activator solution and delivered to the synthesis column.
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The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing

oligonucleotide chain.

An extended coupling time of 2-5 minutes is recommended for long oligonucleotides to

ensure high coupling efficiency.[10]

Step 3: Capping

Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of

deletion mutations in subsequent cycles.

Step 4: Oxidation

The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester

linkage using the oxidizing solution.

3. Post-Synthesis Cleavage and Deprotection:

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the

protecting groups are removed.

For standard deprotection: Use concentrated ammonium hydroxide at 65°C for 1 hour.[1]

For ultra-fast deprotection: Use a 1:1 mixture of ammonium hydroxide and 40% aqueous

methylamine (AMA) at 65°C for 10 minutes. Note: This method requires the use of acetyl-

protected dC (Ac-dC) to avoid side reactions.[5][6]

Protocol 2: Purification of Long Oligonucleotides by
HPLC
Purification of long oligonucleotides can be challenging due to their size and the presence of

closely related failure sequences. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a commonly

used method.

1. Materials and Reagents:

Crude, deprotected oligonucleotide solution
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HPLC-grade water

HPLC-grade acetonitrile (ACN)

Triethylammonium acetate (TEAA) buffer (e.g., 0.1 M, pH 7.0) or Hexylammonium acetate

(HAA) for better resolution[11]

Reversed-phase HPLC column (e.g., C8 or C18)

2. HPLC Procedure:

Column: A C8 or C18 reversed-phase column is suitable.

Mobile Phase A: 0.1 M TEAA in water

Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water

Gradient: A shallow gradient of increasing Mobile Phase B is used to separate the full-length

oligonucleotide from shorter failure sequences. For example, a gradient of 20-50% B over 30

minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide.

Detection: UV absorbance at 260 nm.

Fraction Collection: Collect the peak corresponding to the full-length product.

Desalting: The collected fractions containing the purified oligonucleotide should be desalted

using a suitable method such as ethanol precipitation or a desalting column.

Crude Oligo IP-RP-HPLC
Injection

Fraction Collection
Elution

Desalting
Pooling of pure fractions

Purified Oligo
Salt removal

Click to download full resolution via product page

Caption: Workflow for the purification of long oligonucleotides.

Application in CRISPR-Cas9 Genome Editing

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.sepscience.com/mastering-oligonucleotide-purification-ip-rp-hplc-workflows-for-reliable-analytical-testing-12018
https://www.benchchem.com/product/b11771731?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11771731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Long synthetic oligonucleotides are essential for CRISPR-Cas9 based genome editing, where

they are used as single guide RNAs (sgRNAs). The sgRNA is a chimeric RNA molecule that

combines the functions of the CRISPR RNA (crRNA) and the trans-activating crRNA

(tracrRNA).[12] The sgRNA directs the Cas9 nuclease to a specific target sequence in the

genome to induce a double-strand break.
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Caption: CRISPR-Cas9 gene editing pathway.
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The chemical synthesis of sgRNAs, which are typically around 100 nucleotides in length,

requires high-fidelity synthesis methods to ensure the accuracy of the guide sequence, which is

critical for the specificity of the gene editing process. The use of DMT-dG(dmf)
phosphoramidite in the synthesis of these long sgRNAs is compatible with achieving the high

purity and yield required for successful genome editing experiments.

Conclusion
DMT-dG(dmf) Phosphoramidite is a valuable building block for the synthesis of long

oligonucleotides. Its rapid deprotection kinetics offers significant advantages in terms of

throughput and compatibility with sensitive modifications. While maintaining a high coupling

efficiency is the most critical factor for the successful synthesis of long oligonucleotides, the

choice of protecting groups can significantly impact the downstream processing and overall

efficiency of the workflow. By following optimized synthesis and purification protocols,

researchers can successfully synthesize high-quality long oligonucleotides for a wide range of

demanding applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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